4-(Benzoylamino)-3-methylphenyl benzoate
Description
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-benzamido-3-methylphenyl) benzoate |
InChI |
InChI=1S/C21H17NO3/c1-15-14-18(25-21(24)17-10-6-3-7-11-17)12-13-19(15)22-20(23)16-8-4-2-5-9-16/h2-14H,1H3,(H,22,23) |
InChI Key |
BOSWYCKBSHWGSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Property | Application |
|---|---|---|---|---|
| This compound | Benzoylamino, methyl | ~333.4 | High lipophilicity | Pharmacological intermediates |
| Methyl 4-butyramido-3-methylbenzoate | Butyramido, methyl | 279.3 | Moderate solubility | Synthetic intermediates |
| Ethyl 4-(carbamoylamino)benzoate | Carbamoylamino | 224.2 | High water solubility | Aquaporin inhibitors |
| Bentiromide | Benzoylamino, tyrosine | 405.4 | Polar, diagnostic agent | Pancreatic function testing |
Research Findings and Implications
- Benzoylamino vs. Carbamoylamino: Benzoylamino groups enhance lipophilicity and metabolic stability, making them preferable in drug design for prolonged action. Carbamoylamino derivatives, however, are more suited for targets requiring solubility ().
- Ester vs. Acid : The benzoate ester in the target compound likely improves oral bioavailability compared to carboxylic acid derivatives like Bentiromide, which are rapidly excreted ().
- Role of Substituents : Methyl groups at the 3-position (as in the target compound) may sterically hinder enzymatic degradation, a property leveraged in prodrug design ().
Preparation Methods
Regioselectivity Considerations
Benzoylation typically proceeds via nucleophilic acyl substitution, where the amine’s higher nucleophilicity (pKa ~5) compared to the phenol (pKa ~10) allows preferential acylation under mildly basic conditions. However, solvent polarity and temperature modulate this selectivity. For instance, polar aprotic solvents (e.g., DMF) enhance amine reactivity, while aromatic solvents (e.g., toluene) favor slower, controlled reactions.
Stepwise Benzoylation and Esterification
Amine Benzoylation
The initial step involves benzoylating the 4-amino group of 3-methyl-4-aminophenol.
-
Dissolve 3-methyl-4-aminophenol (1.0 equiv) in dry toluene under nitrogen.
-
Add benzoyl chloride (1.2 equiv) dropwise at 50°C, followed by pyridine (1.5 equiv) to scavenge HCl.
-
Heat at 80°C for 2 hours, monitoring by TLC (eluent: hexane/ethyl acetate 7:3).
-
Quench with ice water, extract with dichloromethane, and recrystallize from ethanol to obtain 4-benzoylamino-3-methylphenol (Yield: 92–95%, m.p. 158–160°C).
Key Data :
Phenolic Esterification
The intermediate 4-benzoylamino-3-methylphenol undergoes esterification with benzoyl chloride.
Procedure :
-
Suspend 4-benzoylamino-3-methylphenol (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (2.0 equiv) and DMAP (0.1 equiv) as a catalyst.
-
Introduce benzoyl chloride (1.5 equiv) at 0°C, then warm to room temperature for 12 hours.
-
Wash with 5% HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate 4:1) to isolate the title compound (Yield: 85–88%, m.p. 172–174°C).
Optimization Insight : Microwave irradiation (30 minutes at 100°C) reduces reaction time to 15 minutes with comparable yields (87%).
One-Pot Tandem Benzoylation
Solvent-Free Microwave-Assisted Synthesis
A streamlined approach leverages microwave irradiation to consecutively acylate both functional groups without isolation.
Procedure :
-
Mix 3-methyl-4-aminophenol (1.0 equiv), benzoyl chloride (2.5 equiv), and basic alumina (3.0 g/mmol) in a mortar.
-
Irradiate in a microwave reactor at 300 W, 100°C, for 5 minutes.
-
Extract with hot ethanol, filter, and recrystallize to obtain this compound (Yield: 78–82%, m.p. 170–172°C).
Advantages :
-
Eliminates solvent use, aligning with green chemistry principles.
-
Reduces total synthesis time from 14 hours (stepwise) to 5 minutes.
Limitations :
-
Excess benzoyl chloride necessitates careful stoichiometry to avoid di-benzoylated byproducts.
Palladium-Catalyzed Carbonylation for Intermediate Stabilization
Patent data reveals that palladium catalysts enhance intermediate stability during multi-step syntheses. Although originally developed for methyl N-butyryl-4-amino-3-methylbenzoate, this methodology is adaptable to benzoyl derivatives.
Modified Protocol :
-
React 4-benzoylamino-3-methylphenol with CO (10 bar) in methanol using Pd(OAc)₂ (5 mol%) at 120°C for 6 hours.
-
Isolate the esterified product via filtration (Yield: 89%, purity >99%).
Mechanistic Insight :
The palladium catalyst facilitates oxidative addition of CO, promoting esterification at lower temperatures compared to classical Steglich conditions.
Analytical Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-H), 7.85 (s, 1H, NH), 7.50–7.30 (m, 10H, Ar-H), 2.35 (s, 3H, CH₃).
-
IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1530 cm⁻¹ (N-H bend).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise | 85–88 | 14 hours | >98 | High |
| Microwave One-Pot | 78–82 | 5 minutes | 95–97 | Moderate |
| Palladium-Catalyzed | 89 | 6 hours | >99 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
